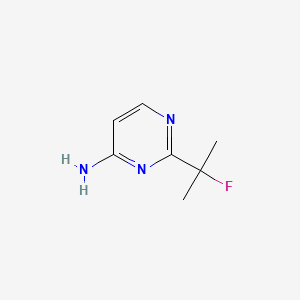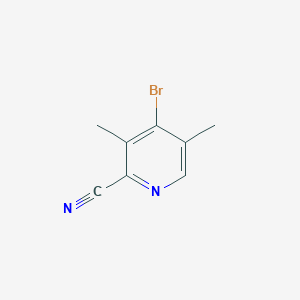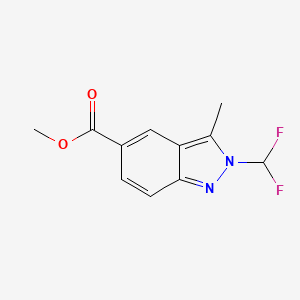![molecular formula C13H8F2O2 B13935508 2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13935508.png)
2,5-Difluoro-[1,1'-biphenyl]-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 5 positions, and a carboxylic acid group is attached at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzene and 4-bromobenzoic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2,5-difluorobenzene and 4-bromobenzoic acid using a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene.
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for 2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be obtained.
Reduction Products: The reduction of the carboxylic acid group yields 2,5-difluoro-[1,1’-biphenyl]-4-methanol.
Oxidation Products: Oxidation can lead to the formation of 2,5-difluoro-[1,1’-biphenyl]-4-carboxylate salts.
Aplicaciones Científicas De Investigación
2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Difluoro-[1,1’-biphenyl]-4-carboxylic acid
- 2,5-Difluoro-[1,1’-biphenyl]-4-ylboronic acid
- 2,5-Difluoro-[1,1’-biphenyl]-4-methanol
Uniqueness
2,5-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group. This arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H8F2O2 |
|---|---|
Peso molecular |
234.20 g/mol |
Nombre IUPAC |
2,5-difluoro-4-phenylbenzoic acid |
InChI |
InChI=1S/C13H8F2O2/c14-11-7-10(13(16)17)12(15)6-9(11)8-4-2-1-3-5-8/h1-7H,(H,16,17) |
Clave InChI |
SHMSQVFXRVYHBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


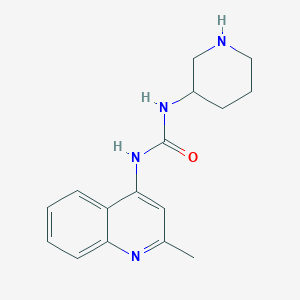
![(5-Fluorobenzo[d]oxazol-2-yl)methanol](/img/structure/B13935430.png)

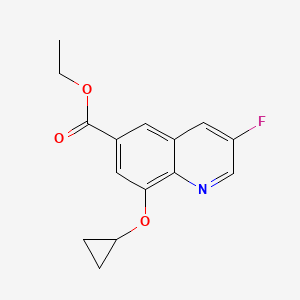

![2,4-Dimethyl-6,7-dihydro-thieno[3,2-c]pyridine](/img/structure/B13935462.png)

